2-Ethynyl-4,6-dimethylpyrimidine
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Overview
Description
2-Ethynyl-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C8H8N2. It is a ligand that can be used to form two-dimensional supramolecular frameworks. This compound is known for its ability to assemble into chains and trifluoroacetate chains by hydrogen bonds with other molecules .
Preparation Methods
The synthesis of 2-Ethynyl-4,6-dimethylpyrimidine involves several steps. One common method includes the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process . The solvent evaporation technique is often used to form supramolecular frameworks from the liquid solution of this compound .
Chemical Reactions Analysis
2-Ethynyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen bonds, trifluoroacetate, and other coordination ligands . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethynyl-4,6-dimethylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and supramolecular frameworks.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4,6-dimethylpyrimidine involves its ability to form hydrogen bonds and coordinate with other molecules to create supramolecular structures. These interactions are crucial for its function as a ligand and its ability to form two-dimensional frameworks .
Comparison with Similar Compounds
2-Ethynyl-4,6-dimethylpyrimidine can be compared with other similar compounds such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural properties but different functional groups.
4,6-Dimethyl-2-iodopyrimidine: Another related compound with different substituents.
2-Chloro-4,6-dimethylpyrimidine: This compound has chlorine atoms instead of ethynyl groups.
The uniqueness of this compound lies in its ability to form specific supramolecular frameworks and its versatile reactivity in various chemical reactions.
Properties
IUPAC Name |
2-ethynyl-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-4-8-9-6(2)5-7(3)10-8/h1,5H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWRJXCDOHBOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86520-99-2 |
Source
|
Record name | 2-ethynyl-4,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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